![molecular formula C32H36F6N12O4S4Zn B12598879 Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc](/img/structure/B12598879.png)
Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc is a complex organometallic compound It features a zinc center coordinated by two ligands, each containing a trifluoromethyl group, an isoquinoline derivative, and a thiadiazole moiety
Preparation Methods
The synthesis of Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc typically involves the following steps:
Formation of the Ligand: The isoquinoline derivative is synthesized through a series of organic reactions, including nitration, reduction, and azo coupling with the thiadiazole moiety.
Coordination to Zinc: The prepared ligand is then reacted with a zinc salt, such as zinc chloride or zinc acetate, under controlled conditions to form the final complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the ligand.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is explored for use in materials science, particularly in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc involves its interaction with specific molecular targets. The zinc center plays a crucial role in coordinating with substrates and facilitating various chemical transformations. The trifluoromethyl and thiadiazole groups contribute to the compound’s reactivity and specificity, enabling it to participate in a range of biochemical pathways.
Comparison with Similar Compounds
Similar compounds to Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc include:
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide: This compound shares the trifluoromethyl and methanesulfonamide groups but lacks the complex coordination structure of the zinc compound.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: An ionic liquid with similar trifluoromethyl groups, used in various industrial applications.
Bis(2,2,2-trifluoroethoxy)methane: A simpler compound with trifluoromethyl groups, used in organic synthesis.
Properties
Molecular Formula |
C32H36F6N12O4S4Zn |
|---|---|
Molecular Weight |
960.3 g/mol |
IUPAC Name |
zinc;[1-(2-methylpropyl)-6-(1,3,4-thiadiazol-2-yldiazenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C16H18F3N6O2S2.Zn/c2*1-9(2)5-12-11-7-14(25-29(26,27)16(17,18)19)13(6-10(11)3-4-20-12)22-24-15-23-21-8-28-15;/h2*6-9,12,20H,3-5H2,1-2H3;/q2*-1;+2 |
InChI Key |
YEQLPLKLCLPLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)
propanedinitrile](/img/structure/B12598815.png)
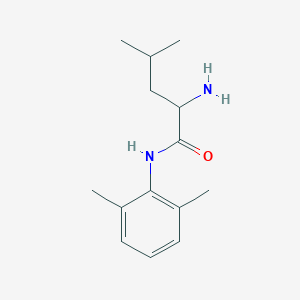
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
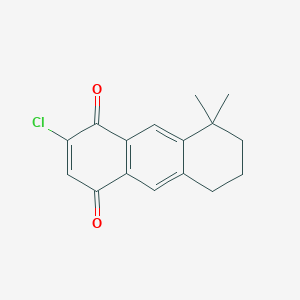
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)
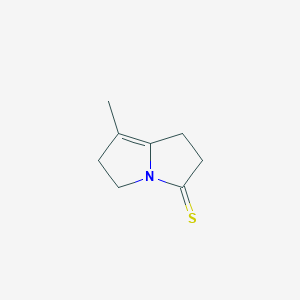
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
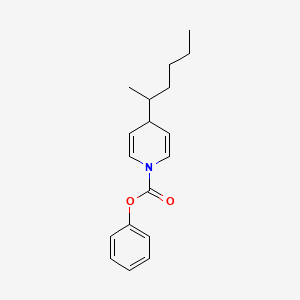
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
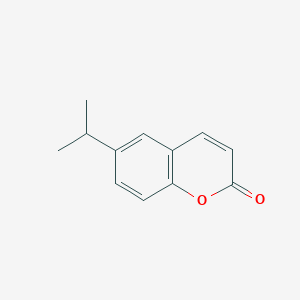
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
